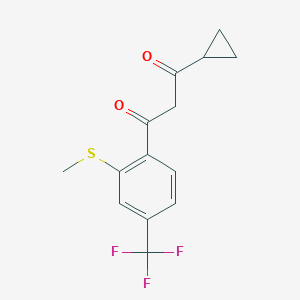
1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione
Vue d'ensemble
Description
1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione, or CMTTF, is a synthetic compound of interest to the scientific community. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. CMTTF is a cyclopropyl-substituted propanedione that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of CMTTF is not yet fully understood. However, it is believed that CMTTF may act by modulating the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, CMTTF may inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CMTTF may also inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells, such as cyclin-dependent kinase-2 (CDK-2).
Effets Biochimiques Et Physiologiques
CMTTF has been found to possess a wide range of biochemical and physiological effects. In particular, CMTTF has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, CMTTF has been found to possess anti-oxidant and anti-apoptotic effects. Furthermore, CMTTF has been found to possess anti-diabetic and anti-hyperlipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMTTF in laboratory experiments include its low cost, easy availability, and wide range of biological activities. Additionally, CMTTF is stable and can be stored for long periods of time.
However, there are several limitations to using CMTTF in laboratory experiments. First, CMTTF is a complex compound and its synthesis can be difficult to achieve. Second, CMTTF is a potent compound and can be toxic if not handled properly. Third, CMTTF is a relatively new compound and its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for CMTTF include:
1. Further research into the mechanism of action of CMTTF in order to better understand its biochemical and physiological effects.
2. Exploration of the potential therapeutic applications of CMTTF, such as its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
3. Development of new synthesis methods for CMTTF in order to reduce its cost and increase its availability.
4. Investigation of the potential synergistic effects of CMTTF with other compounds, such as other anti-inflammatory or anti-cancer agents.
5. Exploration of the potential use of CMTTF as an adjuvant for vaccines.
6. Investigation of the potential use of CMTTF in the treatment of neurological disorders, such as Alzheimer’s disease.
7. Examination of the potential use of CMTTF in the treatment of cardiovascular diseases, such as hypertension.
8. Evaluation of the potential use of CMTTF in the treatment of metabolic disorders, such as diabetes.
9. Exploration of the potential use of CMTTF in the treatment of infectious diseases, such as HIV/AIDS.
10. Investigation
Applications De Recherche Scientifique
CMTTF has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, CMTTF has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. For example, CMTTF has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, CMTTF has been found to possess anti-bacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, CMTTF has been found to possess anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2S/c1-20-13-6-9(14(15,16)17)4-5-10(13)12(19)7-11(18)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXTMQAMZKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)CC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144296 | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
CAS RN |
161462-35-7 | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161462-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161462357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

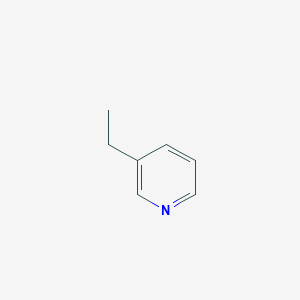
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
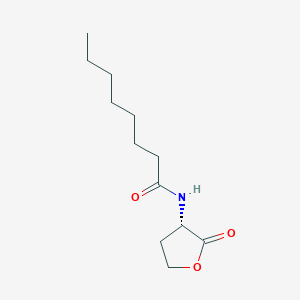
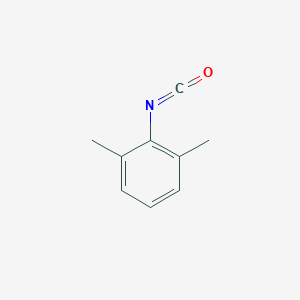
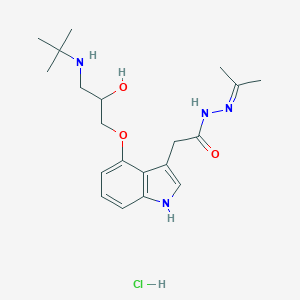



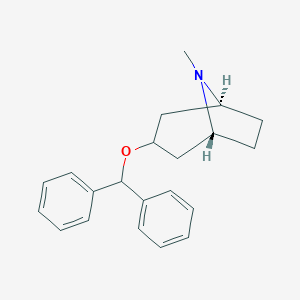
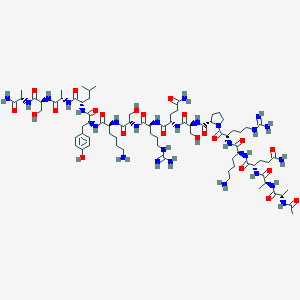
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)


